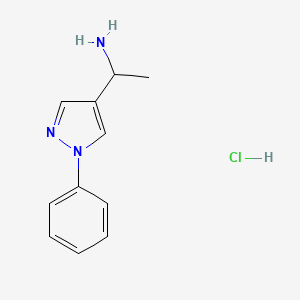

![molecular formula C18H16N4O3S B3016027 N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1170287-25-8](/img/structure/B3016027.png)

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a benzo[d]thiazol-2-yl group, a tetrahydrocyclopenta[c]pyrazol-3-yl group, and a 5,6-dihydro-1,4-dioxine-2-carboxamide group. Benzo[d]thiazol-2-yl is a heterocyclic organic compound that possesses a wide range of properties and applications . It has been used in the synthesis of a variety of fused heterocyclic compounds . The tetrahydrocyclopenta[c]pyrazol-3-yl group and the 5,6-dihydro-1,4-dioxine-2-carboxamide group are less common and may contribute unique properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2-yl group would contribute a six-membered ring with a sulfur and nitrogen atom . The tetrahydrocyclopenta[c]pyrazol-3-yl group would contribute a five-membered ring, and the 5,6-dihydro-1,4-dioxine-2-carboxamide group would contribute a six-membered ring with two oxygen atoms.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzo[d]thiazol-2-yl group is known to be highly reactive and is often used as a reactant or reaction intermediate . The other groups in the compound may also participate in various chemical reactions.Applications De Recherche Scientifique

Antibacterial and Anticancer Activities

Antibacterial Agents

A study by Palkar et al. (2017) synthesized novel analogs of benzothiazole derivatives, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity against mammalian Vero cell line, indicating their potential as non-cytotoxic antibacterial agents (Palkar et al., 2017).

Anticancer Properties

Research on benzothiazole derivatives also highlighted their potential in anticancer therapy. For instance, Senthilkumar et al. (2021) synthesized a benzothiazole derivative that showed significant antibacterial, antifungal, and anticancer activities against breast cancer cells (Senthilkumar et al., 2021). Additionally, Zaki et al. (2018) synthesized chalcone-based compounds with benzothiazole backbones, which exhibited high cytotoxicity against MCF-7 breast cancer cell lines (Zaki et al., 2018).

Chemical Synthesis and Characterization

Catalyst-Free Synthesis

Wenjing Liu et al. (2014) reported on the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition, showcasing the innovative methods in creating benzothiazole-related compounds under mild conditions (Wenjing Liu et al., 2014).

Spectral Characterization and X-ray Crystal Structure

Studies such as the one conducted by Kumara et al. (2018) on pyrazole derivatives linked to benzothiazole units emphasize the importance of spectral characterization and X-ray crystal structure analysis in understanding the properties of these compounds (Kumara et al., 2018).

Orientations Futures

Future research on this compound could focus on exploring its potential biological activities, given the known activities of compounds containing a benzo[d]thiazol-2-yl group . Additionally, studies could investigate its physical and chemical properties, and how these properties could be manipulated for various applications.

Mécanisme D'action

Target of Action

Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways related to their targets, leading to downstream effects such as apoptosis, inflammation, and other cellular responses .

Pharmacokinetics

Thiazole derivatives have been found to have favorable pharmacokinetic profiles .

Result of Action

Thiazole derivatives have been found to have various effects at the molecular and cellular level, such as inducing apoptosis, inhibiting inflammation, and other cellular responses .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Propriétés

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c23-17(14-10-24-8-9-25-14)20-16-11-4-3-6-12(11)21-22(16)18-19-13-5-1-2-7-15(13)26-18/h1-2,5,7,10H,3-4,6,8-9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRRSOUHFGYJOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=COCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B3015945.png)

![1-methyl-3-(2-oxopropyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3015946.png)

![3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B3015949.png)

![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)

![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3015951.png)

![8,9-dimethoxy-N-(2-phenylethyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B3015956.png)

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3015958.png)

![1-[(2-Bromophenyl)sulfonyl]piperazine](/img/structure/B3015960.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)

![N-[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B3015967.png)